Isoxazole, 5-(7-(2-chloro-4-methoxyphenoxy)heptyl)-3-methyl-

Description

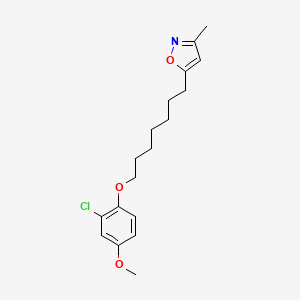

The compound Isoxazole, 5-(7-(2-chloro-4-methoxyphenoxy)heptyl)-3-methyl- is a synthetic isoxazole derivative characterized by a 3-methyl-substituted isoxazole core linked to a heptyl chain terminated with a 2-chloro-4-methoxyphenoxy group.

Properties

CAS No. |

91944-93-3 |

|---|---|

Molecular Formula |

C18H24ClNO3 |

Molecular Weight |

337.8 g/mol |

IUPAC Name |

5-[7-(2-chloro-4-methoxyphenoxy)heptyl]-3-methyl-1,2-oxazole |

InChI |

InChI=1S/C18H24ClNO3/c1-14-12-16(23-20-14)8-6-4-3-5-7-11-22-18-10-9-15(21-2)13-17(18)19/h9-10,12-13H,3-8,11H2,1-2H3 |

InChI Key |

CBDIJKFIVWMZGE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=C1)CCCCCCCOC2=C(C=C(C=C2)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazole, 5-(7-(2-chloro-4-methoxyphenoxy)heptyl)-3-methyl- typically involves multiple steps. One common method starts with the preparation of the 2-chloro-4-methoxyphenoxy heptyl intermediate. This intermediate is then reacted with a suitable isoxazole precursor under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 5-(7-(2-chloro-4-methoxyphenoxy)heptyl)-3-methyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Anticancer Activity

Isoxazole derivatives have been extensively studied for their anticancer properties. Research indicates that the compound can induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that isoxazole derivatives exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

- Case Study : A series of isoxazole derivatives were synthesized and evaluated for their anticancer activity using the MTT assay. One derivative exhibited an IC50 value of 0.02 µM against MCF-7 cells, indicating potent activity compared to standard chemotherapeutics .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Isoxazole Derivative A | MCF-7 | 0.02 |

| Isoxazole Derivative B | A549 | 0.2 |

| Isoxazole Derivative C | HT-1080 | 16.1 |

Anti-inflammatory Properties

The anti-inflammatory potential of isoxazole compounds has also been investigated. Certain derivatives have shown selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes.

- Case Study : Compounds with methyl or methoxy substitutions on the isoxazole ring displayed significant anti-inflammatory activity in animal models, demonstrating their potential as therapeutic agents for inflammatory diseases .

Herbicidal Activity

Isoxazole derivatives are being explored as herbicides due to their ability to inhibit plant growth by disrupting specific biochemical pathways.

- Case Study : Research has identified certain isoxazoles that act as effective herbicides against a range of weed species, providing a safer alternative to traditional herbicides .

| Herbicide | Target Species | Efficacy |

|---|---|---|

| Isoxazole Herbicide A | Broadleaf Weeds | High |

| Isoxazole Herbicide B | Grasses | Moderate |

Enzyme Inhibition

Isoxazole compounds have been studied for their ability to inhibit various enzymes, making them valuable tools in biochemical research.

Mechanism of Action

The mechanism of action of Isoxazole, 5-(7-(2-chloro-4-methoxyphenoxy)heptyl)-3-methyl- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of isoxazole derivatives with variable substituents on the phenoxy group. Key structural analogs include:

Key Observations :

Physicochemical Properties

While direct data for the target compound is unavailable, analogs provide insights:

Notable Trends:

- Lipophilicity : The heptyl chain in both the target compound and Disoxaril contributes to low solubility, which may limit bioavailability but enhance membrane permeability .

- Chloro-Methoxy Group : Shared with Arildone, this substituent is associated with broad-spectrum antiviral activity, possibly through interference with viral uncoating or replication .

Biological Activity

Isoxazole derivatives, particularly 5-(7-(2-chloro-4-methoxyphenoxy)heptyl)-3-methylisoxazole , have garnered significant attention in medicinal chemistry due to their diverse biological activities, especially as antiviral and anticancer agents. This article explores the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is classified under isoxazoles, which are five-membered heterocycles containing one nitrogen and one oxygen atom. Its chemical structure can be represented as follows:

This structure includes a chlorinated phenyl group and a heptyl chain, which contribute to its biological activity.

Antiviral Activity

Research has demonstrated that 5-(7-(2-chloro-4-methoxyphenoxy)heptyl)-3-methylisoxazole exhibits significant antiviral properties. A notable study indicated its efficacy against various picornaviruses and enteroviruses, including strains of rhinoviruses and polioviruses. In vitro tests showed promising results, with the compound effectively inhibiting viral replication. Furthermore, in vivo studies on mice infected with poliovirus revealed that the compound could reduce viral load significantly, suggesting its potential as an antiviral therapeutic agent .

Anticancer Activity

Isoxazole derivatives are also being explored for their anticancer properties. A series of studies have highlighted the compound's ability to induce apoptosis in cancer cells. For example:

- Case Study 1 : A derivative of isoxazole was shown to inhibit cell proliferation in human metastatic melanoma (A375) and lung adenocarcinoma (A549) cell lines with IC50 values of 3.6 µM and 0.76 µM at 24 h and 48 h respectively. This indicates a substantial enhancement in cytotoxicity compared to its precursor compounds .

- Case Study 2 : Another study evaluated various isoxazole derivatives against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. The most active compounds demonstrated IC50 values ranging from 15 µg/ml to 39.80 µg/ml, showcasing their potential as effective anticancer agents .

The mechanism by which isoxazole compounds exert their biological effects often involves the modulation of cell cycle progression and induction of apoptosis:

- Cell Cycle Arrest : Studies have shown that certain isoxazole derivatives cause cell cycle arrest at the G2/M phase, leading to reduced proliferation of cancer cells .

- Apoptosis Induction : Flow cytometry analyses indicated that these compounds activate apoptotic pathways, particularly through caspase activation, which is crucial for programmed cell death in cancer therapy .

Comparative Biological Activity

The following table summarizes the biological activity of 5-(7-(2-chloro-4-methoxyphenoxy)heptyl)-3-methylisoxazole compared to other related compounds:

| Compound Name | Biological Activity | IC50 (µM) | Target Cell Lines |

|---|---|---|---|

| 5-(7-(2-chloro-4-methoxyphenoxy)heptyl)-3-methylisoxazole | Antiviral | N/A | Rhinoviruses, Polioviruses |

| Isoxazole Derivative A | Anticancer | 3.6 (A375), 0.76 (A549) | Melanoma, Lung Adenocarcinoma |

| Isoxazole Derivative B | Anticancer | 15 (HeLa), 39.80 (MCF-7) | Cervical Cancer, Breast Cancer |

Q & A

Q. What are the recommended synthetic routes for preparing Isoxazole, 5-(7-(2-chloro-4-methoxyphenoxy)heptyl)-3-methyl-?

Methodological Answer: The synthesis of structurally similar isoxazole derivatives typically involves cycloaddition or functionalization strategies. Key approaches include:

- Nitrile Oxide Cycloaddition: Hypervalent iodine-mediated cycloaddition of nitrile oxides to alkynes (e.g., using chloramine-T or N-chlorosuccinimide as chlorinating agents) .

- Chloromethylation: Reaction of pre-synthesized isoxazole intermediates with N-chlorosuccinimide in dichloromethane (DCM) and dimethylformamide (DMF), followed by purification via column chromatography or crystallization .

- Alkyl Chain Functionalization: Coupling of heptyl-phenoxy side chains to the isoxazole core using nucleophilic substitution or Mitsunobu conditions, as seen in analogs with similar alkoxy substituents .

Critical Parameters:

- Solvent selection (e.g., DCM for chloromethylation) and reaction time (4–5 hours at room temperature) significantly impact yield .

- Characterization via H NMR, IR, and HRMS is essential to confirm regiochemistry and purity .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under standard laboratory conditions?

Methodological Answer: While direct data for the target compound is limited, analogs with similar structures (e.g., CHNO) exhibit:

Experimental Recommendations:

- Use polar aprotic solvents (e.g., DMF, DMSO) for dissolution due to low aqueous solubility .

- Store at 2–8°C in inert atmospheres to prevent degradation of the methoxyphenoxy moiety .

Advanced Research Questions

Q. How can computational chemistry be integrated to optimize reaction conditions for synthesizing this compound?

Methodological Answer: Computational tools can streamline reaction design and reduce trial-and-error experimentation:

- Reaction Path Search: Quantum chemical calculations (e.g., DFT) model transition states to predict feasible pathways for cycloaddition or alkylation steps .

- Condition Screening: Machine learning algorithms (e.g., Bayesian optimization) analyze historical data to recommend optimal solvents, temperatures, and catalysts .

- Stereochemical Control: Molecular dynamics simulations guide the selection of chiral catalysts for stereoselective synthesis, as seen in S-configured oxazoline analogs .

Case Study:

For a related isoxazole, ICReDD’s hybrid computational-experimental approach reduced optimization time by 60% by prioritizing conditions with high predicted yields .

Q. How can researchers resolve discrepancies in reported biological activities of structurally similar isoxazole derivatives?

Methodological Answer: Contradictions in bioactivity data (e.g., antifungal vs. inactive results) often arise from structural or experimental variability. Resolution strategies include:

- Structure-Activity Relationship (SAR) Analysis: Systematically compare substituent effects (e.g., methoxy vs. chloro groups on phenoxy rings) using analogs with defined stereochemistry .

- Standardized Assays: Re-evaluate activities under uniform protocols (e.g., CLSI guidelines for antifungal testing) to eliminate methodological bias .

- Crystallographic Validation: Single-crystal X-ray diffraction clarifies conformational preferences (e.g., syn-clinal vs. anti-periplanar orientations) that influence target binding .

Example:

A study on 5-methyl-3-phenylisoxazole demonstrated that subtle torsion angle differences (~54° vs. ~30°) in the phenyl-isoxazole linkage altered π-π stacking interactions, correlating with divergent anti-tumor activities .

Q. What analytical techniques are critical for characterizing the purity and structural integrity of this compound?

Methodological Answer: Advanced characterization requires a multi-technique approach:

- Chromatography: HPLC-PDA (Photo-Diode Array) detects impurities at <0.1% levels, especially in alkoxy side chains prone to oxidation .

- Spectroscopy:

- Thermal Analysis: Differential Scanning Calorimetry (DSC) identifies polymorphic forms affecting solubility and stability .

Data Cross-Validation:

Cross-reference spectral data with NIST Chemistry WebBook entries for analogous compounds (e.g., 5-methyl-3-phenylisoxazole, CAS 1008-74-8) to ensure accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.